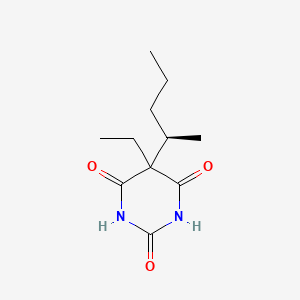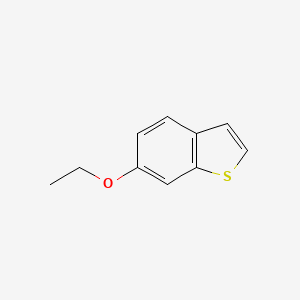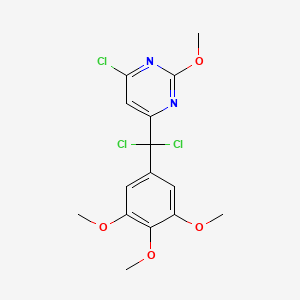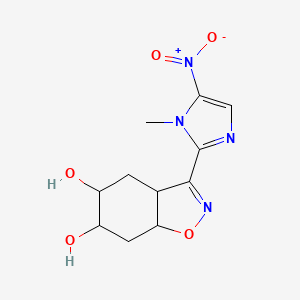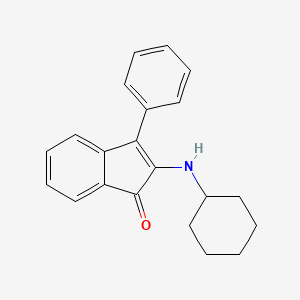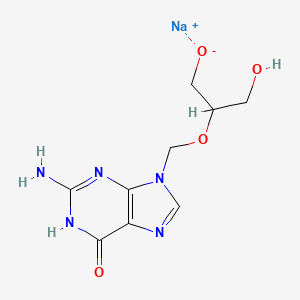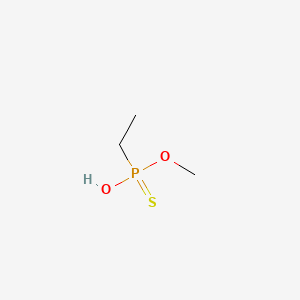
Cyclovirobuxeine A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclovirobuxeine A is a natural steroidal alkaloid derived from the Buxaceae family of plants. Steroidal alkaloids are nitrogenous derivatives of natural steroids and are known for their diverse biological activities. This compound, like other alkaloids in this family, has shown potential in various therapeutic applications due to its unique chemical structure and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cyclovirobuxeine A involves multiple steps, starting from the extraction of the alkaloid from Buxus species. The process typically includes:
Extraction: Using solvents like methanol or ethanol to extract the alkaloid from plant material.
Purification: Employing chromatographic techniques such as high-performance liquid chromatography (HPLC) to purify the compound.
Chemical Synthesis: Further chemical modifications may be performed to enhance the yield and purity of this compound.
Industrial Production Methods: Industrial production of this compound is less common due to its complex structure and the difficulty in obtaining high yields. advancements in biotechnological methods and synthetic biology may offer new avenues for large-scale production in the future .
Chemical Reactions Analysis
Types of Reactions: Cyclovirobuxeine A undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reagents like sodium borohydride.
Substitution: Replacement of one functional group with another, using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Chemistry: Used as a model compound for studying steroidal alkaloid chemistry and developing new synthetic methods.
Biology: Investigated for its role in plant defense mechanisms and interactions with other organisms.
Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of Cyclovirobuxeine A involves its interaction with specific molecular targets and pathways. It is known to:
Inhibit Enzymes: this compound can inhibit enzymes involved in various biological processes, such as acetylcholinesterase.
Modulate Ion Channels: It affects ion channels, which play a crucial role in cellular signaling and function.
Induce Apoptosis: The compound can induce programmed cell death (apoptosis) in cancer cells by activating specific pathways
Comparison with Similar Compounds
Cyclovirobuxeine A is part of a larger group of steroidal alkaloids, which include:
Cyclovirobuxine D: Known for its cardiovascular effects and used in traditional Chinese medicine.
Axillarine C: Exhibits selective inhibition of certain enzymes.
Hookerianamide B and C: Studied for their antimicrobial properties
Uniqueness: this compound stands out due to its specific molecular structure and the unique combination of biological activities it exhibits. Its potential therapeutic applications, particularly in the fields of oncology and neurology, make it a compound of significant interest for further research .
Properties
CAS No. |
7727-91-5 |
|---|---|
Molecular Formula |
C28H48N2O |
Molecular Weight |
428.7 g/mol |
IUPAC Name |
(1S,3R,6S,8R,11S,12S,14R,15S,16R)-6-(dimethylamino)-15-[(1S)-1-(dimethylamino)ethyl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadec-9-en-14-ol |
InChI |
InChI=1S/C28H48N2O/c1-18(29(6)7)23-19(31)16-26(5)21-11-10-20-24(2,3)22(30(8)9)12-13-27(20)17-28(21,27)15-14-25(23,26)4/h10-11,18-23,31H,12-17H2,1-9H3/t18-,19+,20-,21-,22-,23-,25+,26-,27+,28-/m0/s1 |
InChI Key |
UVWOWJBPZRXVCO-FUWUEERMSA-N |
Isomeric SMILES |
C[C@@H]([C@H]1[C@@H](C[C@@]2([C@@]1(CC[C@]34[C@H]2C=C[C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)N(C)C)C)C)O)N(C)C |
Canonical SMILES |
CC(C1C(CC2(C1(CCC34C2C=CC5C3(C4)CCC(C5(C)C)N(C)C)C)C)O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



